molecular formula C6H5ClF2N2O B13005213 6-Chloro-4-(difluoromethoxy)pyridin-2-amine

6-Chloro-4-(difluoromethoxy)pyridin-2-amine

Cat. No.: B13005213
M. Wt: 194.56 g/mol
InChI Key: RMXAAJALAALWMH-UHFFFAOYSA-N
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Description

6-Chloro-4-(difluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H5ClF2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 6th position, a difluoromethoxy group at the 4th position, and an amine group at the 2nd position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(difluoromethoxy)pyridin-2-amine typically involves the introduction of the chloro and difluoromethoxy groups onto the pyridine ring. One common method involves the reaction of 6-chloropyridin-2-amine with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to prevent any side reactions and to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(difluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-4-(difluoromethoxy)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(difluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The presence of the chloro and difluoromethoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes by interacting with key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(difluoromethoxy)pyridin-2-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C6H5ClF2N2O

Molecular Weight

194.56 g/mol

IUPAC Name

6-chloro-4-(difluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H5ClF2N2O/c7-4-1-3(12-6(8)9)2-5(10)11-4/h1-2,6H,(H2,10,11)

InChI Key

RMXAAJALAALWMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)Cl)OC(F)F

Origin of Product

United States

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